molecular formula C9H9BrO2S B177555 Acetic acid, [[(3-bromophenyl)methyl]thio]- CAS No. 98288-01-8

Acetic acid, [[(3-bromophenyl)methyl]thio]-

Cat. No.: B177555
CAS No.: 98288-01-8
M. Wt: 261.14 g/mol
InChI Key: RVSYZDWHMKOERG-UHFFFAOYSA-N
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Description

Acetic acid, [[(3-bromophenyl)methyl]thio]- is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(3-bromophenyl)methyl]thio]- typically involves the reaction of 3-bromobenzyl chloride with thiourea to form the corresponding thioether. This intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(3-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, [[(3-bromophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, [[(3-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [[(4-bromophenyl)methyl]thio]-: Similar structure but with the bromine atom at the para position.

    Acetic acid, [[(3-chlorophenyl)methyl]thio]-: Similar structure but with a chlorine atom instead of bromine.

    Acetic acid, [[(3-methylphenyl)methyl]thio]-: Similar structure but with a methyl group instead of bromine.

Uniqueness

Acetic acid, [[(3-bromophenyl)methyl]thio]- is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. The bromine atom can also participate in halogen bonding, adding another dimension to its chemical behavior.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYZDWHMKOERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402137
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-01-8
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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